molecular formula C4H6Cl2O4S2 B2463629 4-Chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride CAS No. 112161-63-4

4-Chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride

Cat. No.: B2463629
CAS No.: 112161-63-4
M. Wt: 253.11
InChI Key: MGAGGUDFPOFTNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride typically involves the chlorination of tetrahydrothiophene-3-sulphonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also incorporates purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonothioates.

    Oxidation Reactions: Products include sulfonic acids and sulfonates.

    Reduction Reactions: Products include thiols and sulfides.

Scientific Research Applications

4-Chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the modification of biomolecules for studying biological processes.

    Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride involves its reactivity towards nucleophiles. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride
  • 4-Iodo-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride
  • 4-Fluoro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride

Uniqueness

4-Chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride is unique due to its specific reactivity profile. The presence of the chlorine atom provides distinct electrophilic properties, making it suitable for selective chemical transformations. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it a versatile reagent in synthetic chemistry .

Properties

IUPAC Name

4-chloro-1,1-dioxothiolane-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O4S2/c5-3-1-11(7,8)2-4(3)12(6,9)10/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAGGUDFPOFTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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